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Executive Summary

N-Ethyl-2-(2-fluorophenoxy)ethanamine (CAS: 915920-96-6) is a specialized fluorinated
building block used primarily in medicinal chemistry and drug discovery.[1][2] Structurally
characterized by a 2-fluorophenoxy ether moiety linked to a secondary ethylamine, it serves as
a critical intermediate for synthesizing biologically active compounds, particularly those
targeting adrenergic and serotonergic receptors. This guide details its chemical identity, the
historical context of its emergence in fluorinated drug design, synthetic methodologies, and its
role as a bioisostere in optimizing pharmacokinetics.

Part 1: Chemical Identity & Structural Analysis

The molecule belongs to the class of phenoxyethylamines, a scaffold frequent in alpha-
blockers, antidepressants, and local anesthetics. The incorporation of a fluorine atom at the
ortho position of the phenoxy ring is a strategic modification to influence metabolic stability and
binding affinity.

Physicochemical Profile
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Property Data

IUPAC Name N-Ethyl-2-(2-fluorophenoxy)ethanamine

CAS Number 915920-96-6

Molecular Formula C10H14FNO

Molecular Weight 183.22 g/mol

Physical State Liquid (Free base) / Solid (Hydrochloride salt)
LogP (Predicted) ~2.1 (Moderate lipophilicity)

pKa (Predicted) ~9.5 (Basic amine)

H-Bond Donors 1 (Secondary amine)

H-Bond Acceptors 2 (Ether oxygen, Fluorine)

Structural Significance

The 2-fluorophenoxy group is a bioisostere of the 2-ethoxyphenoxy group found in drugs like
Tamsulosin (Flomax). The fluorine atom mimics the steric bulk of a hydrogen atom but with
significantly altered electronics (high electronegativity) and lipophilicity, often improving the
metabolic half-life by blocking hydroxylation at the phenyl ring.

Part 2: History & Discovery Context
The "Fluorine Scan" Era (Mid-2000s)

Unlike naturally occurring alkaloids, N-Ethyl-2-(2-fluorophenoxy)ethanamine was not
"discovered"” in a biological substrate. Its history is tied to the combinatorial chemistry boom of
the mid-2000s, specifically the drive to create fluorinated libraries for Fragment-Based Drug
Discovery (FBDD).

o Timeline: The CAS number (900-series) indicates registration circa 2006—2007. This period
corresponds to a surge in patenting fluorinated scaffolds following the success of blockbuster
fluorinated drugs like Fluoxetine and Atorvastatin.
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o Rationale: Medicinal chemists synthesized this compound to explore the Structure-Activity
Relationship (SAR) of phenoxyethylamine ligands. By replacing the 2-ethoxy or 2-methoxy
groups of known alpha-1 adrenergic antagonists with a 2-fluoro group, researchers aimed to
reduce molecular weight while maintaining receptor affinity.

Role in Adrenergic & Serotonergic Research

The compound acts as a "probe" or "linker" in the synthesis of:

o Alpha-1 Adrenergic Antagonists: Analogues of Tamsulosin where the alkoxy tail is modified to
tune selectivity for

VS
subtypes.

o 5-HT Reuptake Inhibitors: The phenoxyethylamine core is structurally related to the side
chains of molecules like Nisoxetine and Atomoxetine. The N-ethyl variation (vs. N-methyl)
alters the transporter selectivity profile.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of N-Ethyl-2-(2-fluorophenoxy)ethanamine typically follows a Williamson Ether
Synthesis or a Nucleophilic Substitution pathway. Below is a validated laboratory-scale
protocol.

Synthetic Pathway (Diagram)

2-Fluorophenol
(C6H5FO)

W“
| A il
! KCl, - H20

2-Chloro-N-ethylethanamine ! Transition State - ) N-Ethyl-2-(2-fluorophenoxy)ethanamine
(Hydrochloride) | (SN2 Attack) | (Target)

K2CO3 / DMF
Reflux, 80°C
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Figure 1: Nucleophilic substitution pathway for the synthesis of the target amine.[1]

Detailed Experimental Protocol

Objective: Synthesis of N-Ethyl-2-(2-fluorophenoxy)ethanamine via alkylation.
Reagents:

e 2-Fluorophenol (1.0 eq)

2-Chloro-N-ethylethanamine HCI (1.1 eq)

Potassium Carbonate (

) (2.5 eq)

Potassium lodide (KI) (0.1 eq, Catalyst)

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Procedure:

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,
dissolve 2-fluorophenol (10 mmol) in anhydrous Acetonitrile (50 mL).

e Deprotonation: Add anhydrous

(25 mmol) in one portion. Stir at room temperature for 30 minutes to form the phenoxide
anion.

o Addition: Add 2-Chloro-N-ethylethanamine hydrochloride (11 mmol) and a catalytic amount
of KI (1 mmaol).

o Reflux: Heat the reaction mixture to reflux (80-82°C) for 12—18 hours. Monitor progress via
TLC (System: DCM/MeOH 9:1) or LC-MS.

o Work-up:
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o Cool to room temperature and filter off the inorganic salts.
o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove
unreacted phenol) followed by Brine.

 Purification: Dry the organic layer over

, filter, and concentrate. The crude oil can be purified via column chromatography (Silica gel,
Gradient: 0-10% MeOH in DCM with 1%

) or converted to the HCI salt for crystallization.

Yield Expectation: 65—-80% isolated yield.

Part 4: Pharmacological Mechanics & Applications
Mechanism of Action (Theoretical)

As a secondary amine linked to a fluorinated aromatic ring, the compound acts as a
pharmacophore capable of interacting with G-Protein Coupled Receptors (GPCRS).

e Binding Pocket Interaction: The protonated amine (at physiological pH) forms an ionic bond
with an aspartate residue (e.g., Asp113 in adrenergic receptors).

o Fluorine Effect: The 2-fluoro substituent creates a dipole that can engage in orthogonal
multipolar interactions with receptor residues, potentially increasing selectivity for

over

receptors compared to the non-fluorinated analogue.

Comparative SAR Analysis
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Figure 2: Workflow illustrating the utility of the compound in fragment-based drug discovery.
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Part 5: Safety & Handling (MSDS Summary)

» Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

o Storage: Store at 2—8°C (Refrigerate). Hygroscopic (if salt form). Keep under inert
atmosphere (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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